molecular formula C14H13NO B15327367 Pyridine, trans-3-(2-(4-methoxyphenyl)ethenyl)- CAS No. 5847-73-4

Pyridine, trans-3-(2-(4-methoxyphenyl)ethenyl)-

Cat. No.: B15327367
CAS No.: 5847-73-4
M. Wt: 211.26 g/mol
InChI Key: OJMUQBRJFDVGJA-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(3-Methoxystyryl)pyridine is an organic compound that belongs to the class of styryl-substituted pyridines It is characterized by the presence of a methoxy group attached to the styryl moiety, which is in turn connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-Methoxystyryl)pyridine typically involves the reaction of 3-methoxybenzaldehyde with 2-pyridylacetonitrile in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a condensation reaction.

Industrial Production Methods

While specific industrial production methods for (E)-2-(3-Methoxystyryl)pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-Methoxystyryl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-2-(3-Methoxystyryl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-(3-Methoxystyryl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(3-Hydroxystyryl)pyridine
  • (E)-2-(3-Methylstyryl)pyridine
  • (E)-2-(3-Chlorostyryl)pyridine

Uniqueness

(E)-2-(3-Methoxystyryl)pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Biological Activity

Pyridine, trans-3-(2-(4-methoxyphenyl)ethenyl)- is a compound of interest due to its potential biological activities. This article delves into its biological properties, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a trans-2-(4-methoxyphenyl)ethenyl group. This structural configuration is crucial as it influences the compound's biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. A study on various pyridine derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, the presence of methoxy groups in the phenyl ring has been linked to enhanced antibacterial activity. Specifically, compounds with substitutions at the para position showed improved inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundMIC (µg/mL)Target Bacteria
132Staphylococcus aureus
264Escherichia coli
3128Klebsiella pneumoniae

2. Anticancer Activity

Pyridine derivatives have been investigated for their anticancer potential. In particular, compounds featuring methoxy groups have demonstrated selective cytotoxicity against various cancer cell lines. For example, N-(4-methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide exhibited an IC50 value of 6.7 µM against HL-60 leukemia cells, indicating strong antiproliferative activity .

Table 2: Anticancer Activity of Selected Pyridine Derivatives

CompoundIC50 (µM)Cancer Cell Line
N-(3-methoxyphenyl)-2-(pyridin-2-ylmethylidene)6.2HL-60
N-(4-methoxyphenyl)-2-(pyridin-2-ylmethylidene)6.7HL-60
Pyridine derivative with methoxy substitution9MCF-7

The biological activities of pyridine, trans-3-(2-(4-methoxyphenyl)ethenyl)- can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Some studies suggest that pyridine derivatives can inhibit key enzymes involved in bacterial and cancer cell metabolism.
  • Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into cell membranes, leading to disruption and subsequent cell death.
  • Reactive Oxygen Species (ROS) Generation : Certain pyridine derivatives may induce oxidative stress in target cells, contributing to their cytotoxic effects.

Case Studies and Research Findings

A notable study investigated the synthesis and biological evaluation of pyridine derivatives, including trans-3-(2-(4-methoxyphenyl)ethenyl)-. The results indicated that these compounds not only exhibited antimicrobial properties but also showed promise in inhibiting tumor growth in vitro .

Another research effort focused on the structure-activity relationship (SAR) of methoxy-substituted pyridines, revealing that the position and nature of substituents significantly influence their biological efficacy .

Properties

CAS No.

5847-73-4

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-[(E)-2-(3-methoxyphenyl)ethenyl]pyridine

InChI

InChI=1S/C14H13NO/c1-16-14-7-4-5-12(11-14)8-9-13-6-2-3-10-15-13/h2-11H,1H3/b9-8+

InChI Key

OJMUQBRJFDVGJA-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=CC=CC=N2

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.